
(E)-5-Decen-1-ol
概要
説明
(E)-5-Decen-1-ol, also known as 5-Decen-1-ol, is a naturally occurring organic compound found in many plants and animals. It is a member of the monoterpene family and is characterized by its linear structure and its distinctive smell. 5-Decen-1-ol has been studied for its potential medicinal and industrial applications, and is used in the production of many products, including fragrances, flavorings, and pharmaceuticals.
科学的研究の応用
Mosquito Attraction and Pheromones
(E)-5-Decen-1-ol, as an analog to 1-octen-3-ol, was investigated for its potential as a mosquito attractant. A study conducted semi-field trials by synthesizing 20 alkenol analogs based on the octenol double-bonded carbon skeleton. The attraction of mosquitoes, specifically Aedes albopictus and Culex quinquefasciatus, to these analogs was compared with 1-octen-3-ol in suction traps. The study aimed to understand the structural activity relationship of these alkenol analogs but found that while most collections from traps baited with an alkenol were increased in the presence of CO2, no clear structure–activity relationship could be determined from the collected data (Cilek et al., 2011).
Pheromones in Pest Control
In another study, (E)-5-Decen-1-ol was part of a pheromone blend used to attract the European woodwasp, Sirex noctilio, a pest of pine trees. Males produced a pheromone that attracted both sexes and contained (Z)-3-decen-1-ol. A blend of this pheromone with other compounds showed promising results in attracting both males and females, highlighting its potential use in pest control strategies (Cooperband et al., 2012).
Metabolic Engineering for Biofuel Production
Although not directly related to (E)-5-Decen-1-ol, a study on metabolic engineering for the high-yield production of isoprenoid-based C5 alcohols in E. coli is relevant for understanding the broader context of alcohol-based compounds in scientific research. This study aimed to produce biofuels with desirable fuel properties and highlighted the importance of pathway optimization and protein engineering in increasing yield (George et al., 2015).
Inhibition of Fungal Germination
1-Octen-3-ol, a compound structurally similar to (E)-5-Decen-1-ol, was found to inhibit the germination of conidia in Penicillium paneum. This compound is a volatile germination self-inhibitor that blocks the germination process and has mild effects on the plasma membrane, interfering with essential metabolic processes in a reversible manner. This finding suggests potential applications in agriculture and food preservation (Chitarra et al., 2005).
特性
IUPAC Name |
(E)-dec-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPQHXVMNVEVEB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035305 | |
| Record name | (E)-5-Decen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-Decen-1-ol | |
CAS RN |
56578-18-8 | |
| Record name | (5E)-5-Decen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Decen-1-ol, (5E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056578188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Decen-1-ol, (5E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-5-Decen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-5-decenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-DECEN-1-OL, (5E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M709V74OZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (E)-5-Decen-1-ol function as a pheromone, and what are the downstream effects on its target?
A1: (E)-5-Decen-1-ol acts as a pheromone component for the Peach Twig Borer moth (Anarsia lineatella) []. While it exhibits lower attractiveness to male moths compared to the primary pheromone component (trans-5-decenyl acetate), it still elicits a response in male antennae, indicating its role in mediating behavioral responses [, ]. Pheromone components on the scales of female A. lineatella, potentially including (E)-5-Decen-1-ol, have been shown to induce contact behaviors in conspecific males []. This suggests that the compound, along with other pheromone components, plays a crucial role in mate recognition and attraction, potentially influencing mating success.
Q2: What is the structural characterization of (E)-5-Decen-1-ol?
A2:
Q3: Can you elaborate on the application of (E)-5-Decen-1-ol in monitoring pest populations?
A3: (E)-5-Decen-1-ol, in combination with trans-5-decenyl acetate, is utilized in pheromone traps to monitor Peach Twig Borer (Anarsia lineatella) populations [, ]. Research indicates that the alcohol component, even at low concentrations (0.5 mg/trap), can attract male moths []. By monitoring the number of moths caught in traps, researchers and agricultural professionals can estimate population densities and track population fluctuations throughout the season. This data is crucial for implementing timely and effective pest management strategies, minimizing potential crop damage caused by the Peach Twig Borer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



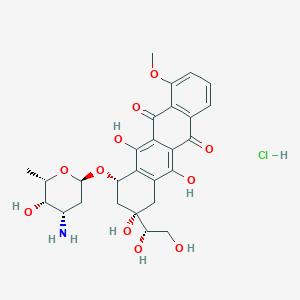
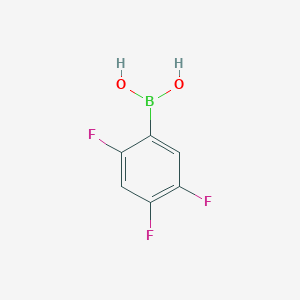

![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
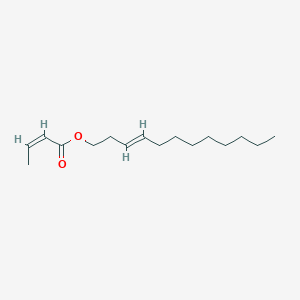
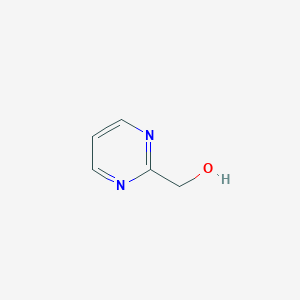
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
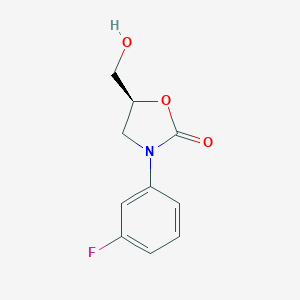
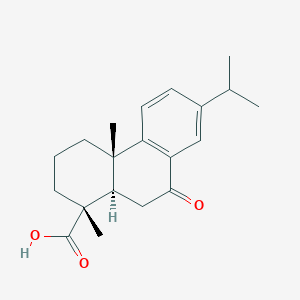
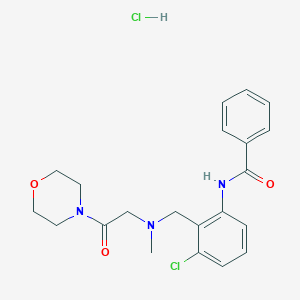
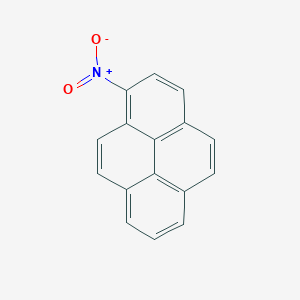
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)
